N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide
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Overview
Description
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide is a chemical compound that features a tetrazole ring substituted with a 3-fluorophenyl group and an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile compound. For instance, 3-fluorobenzonitrile can react with sodium azide under acidic conditions to form 1-(3-fluorophenyl)-1H-tetrazole.
Attachment of the Ethanesulfonamide Group: The ethanesulfonamide group can be introduced through a nucleophilic substitution reaction. The tetrazole derivative can be treated with ethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-efficiency, and environmental impact. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amine derivatives.
Substitution: The tetrazole ring and the fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole and fluorophenyl derivatives.
Scientific Research Applications
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It can be utilized in the synthesis of advanced materials and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. The tetrazole ring and the fluorophenyl group can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-fluorophenyl-1H-tetrazole: Lacks the ethanesulfonamide group but shares the tetrazole and fluorophenyl moieties.
N-(3-fluorophenyl)ethanesulfonamide: Lacks the tetrazole ring but contains the fluorophenyl and ethanesulfonamide groups.
1-(3-fluorophenyl)-1H-tetrazole-5-yl)methylamine: Contains the tetrazole and fluorophenyl groups but has an amine instead of an ethanesulfonamide group.
Uniqueness
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide is unique due to the combination of the tetrazole ring, fluorophenyl group, and ethanesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O2S/c1-2-19(17,18)12-7-10-13-14-15-16(10)9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTBUZQKEHPMLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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